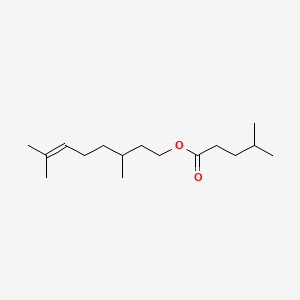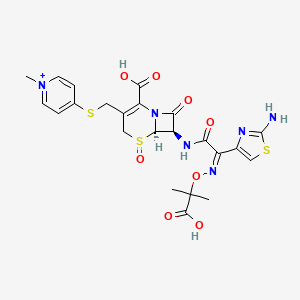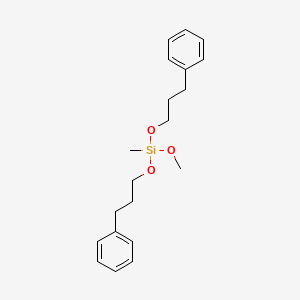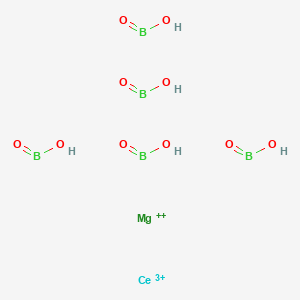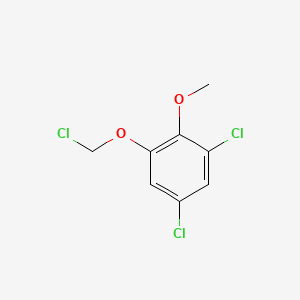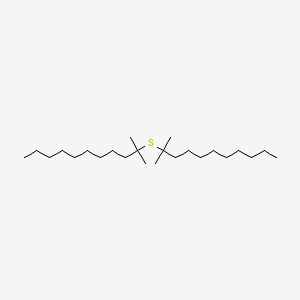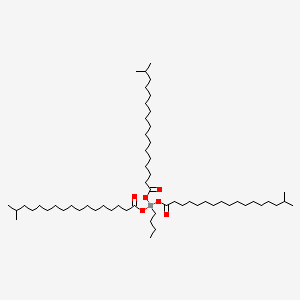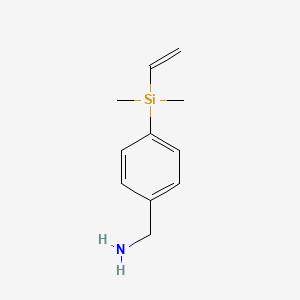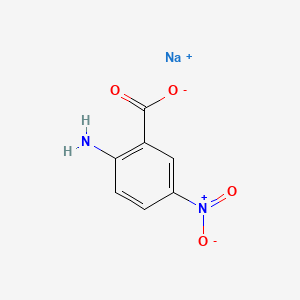
Sodium 5-nitroanthranilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-nitroanthranilate is a chemical compound derived from 5-nitroanthranilic acid It is characterized by the presence of a nitro group (-NO2) and an amino group (-NH2) attached to a benzene ring, with the sodium salt form enhancing its solubility in water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-nitroanthranilate typically involves the nitration of anthranilic acid, followed by neutralization with sodium hydroxide. The nitration process introduces a nitro group into the aromatic ring, resulting in 5-nitroanthranilic acid. This intermediate is then converted to its sodium salt by reacting with sodium hydroxide under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 5-nitroanthranilate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group influences the reactivity and orientation of the substituents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophiles like halogens or sulfonic acid derivatives in the presence of Lewis acids.
Major Products Formed:
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of 5-aminoanthranilic acid.
Substitution: Various substituted nitroanthranilate derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Sodium 5-nitroanthranilate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential antimicrobial properties and interactions with biological systems.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium 5-nitroanthranilate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, influencing cellular processes and enzyme activities. The compound’s effects are mediated through pathways involving oxidative stress and modulation of enzyme function.
Comparaison Avec Des Composés Similaires
5-nitroanthranilic acid: The parent compound, differing only in the presence of the sodium salt.
5-aminoanthranilic acid: A reduced form with an amino group instead of a nitro group.
Nitrobenzene derivatives: Compounds with similar nitro groups attached to a benzene ring.
Uniqueness: Sodium 5-nitroanthranilate stands out due to its specific combination of functional groups and solubility properties. This makes it particularly useful in applications requiring water-soluble nitroaromatic compounds.
Propriétés
Numéro CAS |
74496-09-6 |
|---|---|
Formule moléculaire |
C7H5N2NaO4 |
Poids moléculaire |
204.12 g/mol |
Nom IUPAC |
sodium;2-amino-5-nitrobenzoate |
InChI |
InChI=1S/C7H6N2O4.Na/c8-6-2-1-4(9(12)13)3-5(6)7(10)11;/h1-3H,8H2,(H,10,11);/q;+1/p-1 |
Clé InChI |
APDQERPTRWONCE-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



